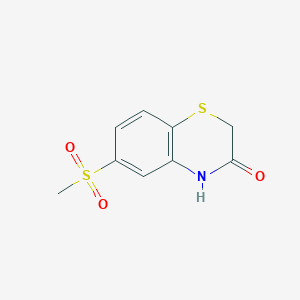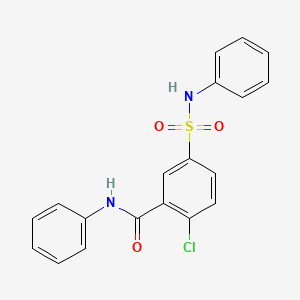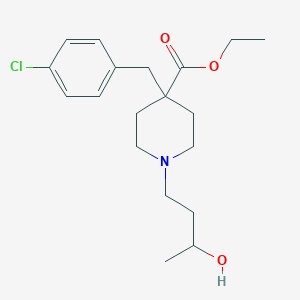![molecular formula C17H19FN4 B6042999 N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Research
Diazine derivatives, including pyrimidine-based compounds, have been extensively studied for their anticancer properties. The structural diversity of pyrimidine allows for the modulation of various biological pathways associated with cancer. For instance, certain pyrimidine derivatives have been reported to inhibit myeloid leukemia and breast cancer cell growth. The compound could be investigated for its potential role as a kinase inhibitor, which is a common strategy in targeted cancer therapies .
Antimicrobial and Antifungal Applications
The pyrimidine core is also associated with antimicrobial and antifungal activities. Research into N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could explore its efficacy against various bacterial and fungal strains. This could lead to the development of new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .
Cardiovascular Therapeutics
Pyrimidine derivatives have been utilized as cardiovascular agents due to their ability to modulate blood pressure and heart rate. Investigating this compound’s effect on cardiovascular health could reveal new mechanisms of action for treating hypertension and other related conditions .
Neuroprotective Agents
Research has indicated that certain pyrimidine derivatives can have neuroprotective effects. This compound could be studied for its potential to protect neuronal cells against damage, which is particularly relevant in diseases such as Alzheimer’s and Parkinson’s .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them candidates for pain management and inflammation control. Scientific studies could focus on how N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine modulates inflammatory pathways and pain perception .
Antidiabetic Activity
Pyrimidine derivatives have been explored for their antidiabetic properties, acting as DPP-IV inhibitors or modulating insulin release. Research into the compound’s potential to influence blood glucose levels could contribute to the development of new diabetes treatments .
Dermatological Applications
Given the diverse biological activities of pyrimidine derivatives, including effects on hair disorders, this compound could be researched for its applications in dermatology. It might offer new treatments for conditions like alopecia or other hair growth-related disorders .
Antiviral Research
Lastly, the antiviral potential of pyrimidine derivatives, particularly against HIV, is another area of interest. The compound’s structural features could be key in disrupting viral replication or entry into host cells, providing a new avenue for antiviral drug development .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been found to have a close resemblance with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is less than 400, which is generally favorable for oral bioavailability .
Propiedades
IUPAC Name |
N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c1-3-4-9-19-16-10-12(2)21-17-15(11-20-22(16)17)13-5-7-14(18)8-6-13/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZBNUIWIKKEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B6042917.png)

![ethyl 1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinecarboxylate](/img/structure/B6042926.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B6042932.png)

![2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B6042943.png)

![6-{1-[(1,3-dimethyl-5-morpholin-4-yl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6042962.png)
amino]methyl}-6-ethoxyphenol](/img/structure/B6042973.png)
![N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6042982.png)
![2-[4-(benzylimino)-1(4H)-pyridinyl]-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide](/img/structure/B6042991.png)
![4-(4-fluorobenzyl)-3-{2-[4-(2-methoxyethoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6042993.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
